
1,1,1-Triphenylpropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Triphenylpropane is an organic compound with the molecular formula C21H20. It consists of a propane backbone with three phenyl groups attached to the first carbon atom. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: 1,1,1-Triphenylpropane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
化学反应分析
Types of Reactions: 1,1,1-Triphenylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The phenyl groups in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonic, or halogenated derivatives.
科学研究应用
1,1,1-Triphenylpropane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1,1-Triphenylpropane involves its interaction with molecular targets and pathways. The phenyl groups in the compound can engage in π-π interactions with aromatic residues in proteins, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
1,1,1-Triphenylpropane can be compared with other similar compounds, such as:
1,1,2-Triphenylpropane: Differing in the position of the phenyl groups, leading to variations in chemical reactivity and properties.
Triphenylmethane: Lacks the propane backbone, resulting in distinct chemical behavior and applications.
1,1,1-Triphenylethane: Similar structure but with an ethane backbone, affecting its physical and chemical properties.
Uniqueness: this compound is unique due to its specific arrangement of phenyl groups on a propane backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Conclusion
This compound is a versatile compound with significant importance in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of organic compounds, the study of biological interactions, and the development of new materials and drugs.
属性
CAS 编号 |
54889-83-7 |
|---|---|
分子式 |
C21H20 |
分子量 |
272.4 g/mol |
IUPAC 名称 |
1,1-diphenylpropylbenzene |
InChI |
InChI=1S/C21H20/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3 |
InChI 键 |
WHBCCYZKPFWPLU-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



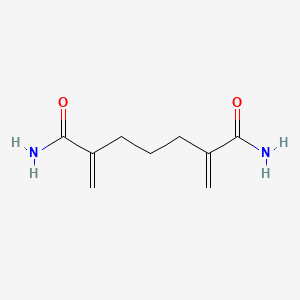

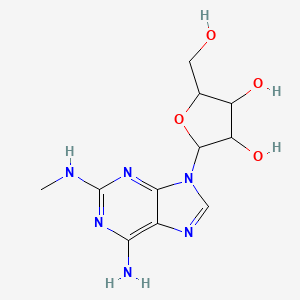
![2-fluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide](/img/structure/B14002665.png)

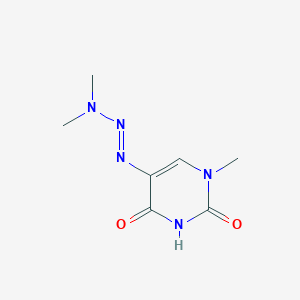
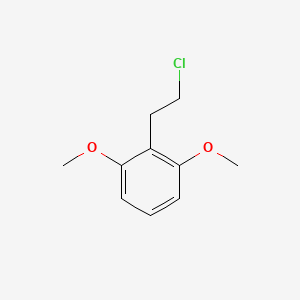
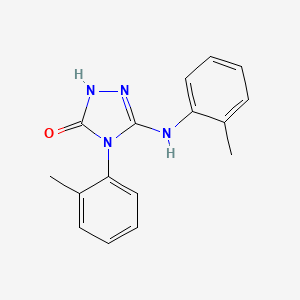


![n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14002698.png)
![4-[(2,3-Dimethylphenyl)diazenyl]-3,5-dimethylpyrazole-1-carbothioamide](/img/structure/B14002699.png)

